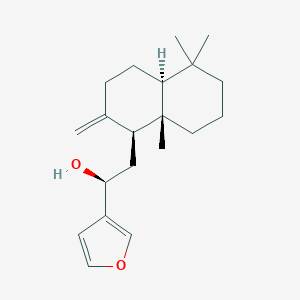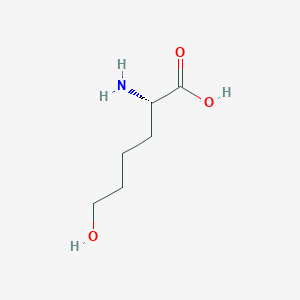![molecular formula C22H29NO9 B023061 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid CAS No. 94731-13-2](/img/structure/B23061.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Description
(±)-4-hydroxy Propranolol β-D-glucuronide is a metabolite of (±)-4-hydroxy propranolol, which is a metabolite of propranolol. The apparent half-life of (±)-4-hydroxy propranolol β-D-glucuronide is similar to propranolol and 4-hydroxy propranolol. Propranolol is a β-adrenergic antagonist, and the active enantiomer, (S)-(-)-propranolol, has log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-MBOKBCRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915338 | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94731-13-2 | |
| Record name | 4-Hydroxypropranolol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094731132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major metabolic pathways of propranolol in humans and how does 4-hydroxypropranolol glucuronide fit in?
A1: Propranolol undergoes extensive first-pass metabolism in humans. Major metabolic pathways include ring oxidation to form 4-hydroxypropranolol, followed by glucuronidation to form 4-hydroxypropranolol glucuronide, as well as side-chain oxidation to form naphthoxylactic acid. Glucuronidation of propranolol itself also occurs, forming propranolol glucuronide [, , , ].
Q2: Is there a difference in the metabolism of the two enantiomers of propranolol?
A2: Yes, studies using deuterated enantiomers of propranolol have shown that while both enantiomers undergo similar metabolic pathways, the S-(-)-enantiomer is preferentially metabolized by ring oxidation, while the R-(+)-enantiomer favors side-chain oxidation [].
Q3: How does the formation of 4-hydroxypropranolol glucuronide change with increasing propranolol doses?
A3: Research indicates that the formation of 4-hydroxypropranolol glucuronide, along with other major metabolites, is saturable at higher doses of propranolol (40-320 mg/day). This saturability contributes to the non-linear pharmacokinetics of propranolol observed with increasing doses [].
Q4: Does pregnancy affect the metabolism of propranolol and the formation of its metabolites?
A4: Studies on pregnant women indicate that while the pharmacokinetics of propranolol, propranolol glucuronide, 4-hydroxypropranolol, and 4-hydroxypropranolol glucuronide remain largely unchanged during pregnancy, the formation of naphthoxylactic acid appears to be reduced, particularly in the third trimester [, ].
Q5: Can 4-hydroxypropranolol glucuronide be detected in patients undergoing hemodialysis?
A5: While not specifically addressed in the provided abstracts, one abstract mentions "massive propranolol metabolite retention during maintenance hemodialysis" []. This suggests that 4-hydroxypropranolol glucuronide, as a major metabolite, could potentially accumulate in patients with impaired renal function.
Q6: Is 4-hydroxypropranolol glucuronide found in human milk?
A6: Yes, propranolol and its metabolites, including 4-hydroxypropranolol glucuronide, have been detected in breast milk. The estimated maximum dose ingested by an infant through breastfeeding is low, approximately 0.1% of the maternal dose [].
Q7: How is 4-hydroxypropranolol glucuronide identified and quantified in biological samples?
A7: Early research utilized DEAE-Sephadex anion-exchange chromatography followed by reversed-phase HPLC for isolation and purification of glucuronide conjugates. Structure identification was achieved by electron impact GC/MS analysis of methyl ester-trimethylsilyl derivatives []. More recent techniques employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with chemical derivatization methods, such as using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), to differentiate between aromatic and aliphatic glucuronide isomers [].
Q8: Are there species differences in the metabolism of propranolol?
A8: Yes, research comparing propranolol metabolism in horses to other species, including humans, has revealed differences. In horses, 4-hydroxypropranolol glucuronide is the major metabolite found in both plasma and urine, with side-chain glucuronidation and oxidation being less significant. Additionally, the biological half-life of propranolol in horses follows an allometric relationship with body weight, unlike in humans [].
Q9: How does the co-administration of diltiazem impact the metabolism of propranolol?
A9: Co-administration of diltiazem with propranolol leads to a significant reduction in the formation of ring-oxidized metabolites, including 4-hydroxypropranolol and its glucuronide. This results in an overall decrease in the oral clearance and increased bioavailability of both propranolol enantiomers. Interestingly, the S/R enantiomeric ratios of urinary metabolites remain largely unaffected [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B22993.png)
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)



![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
